3-Morpholino-2-pentene
Description
3-Morpholino-2-pentene (CAS: 118020-79-4, molecular weight: 155.24 g/mol) is an enamine derivative featuring a morpholine ring attached to a pentene backbone. It is widely utilized as a reagent in organic synthesis, particularly in heterocyclic compound formation. For example, it reacts with 2-acetylamino-1,4-naphthoquinone to yield 4,9-diacetoxy-1-acetyl-2-ethyl-3-methylbenz[f]indole, demonstrating its role in constructing indole derivatives . Its commercial availability and stability in reactions make it a valuable intermediate in medicinal and materials chemistry.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-[(Z)-pent-2-en-3-yl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3/b9-3- |
InChI Key |
IVDKYUOUZKYWNU-OQFOIZHKSA-N |
Isomeric SMILES |
CC/C(=C/C)/N1CCOCC1 |
Canonical SMILES |
CCC(=CC)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Morpholino-2-pentene | 118020-79-4 | 155.24 | Enamine, morpholine |
| 2-(N-Morpholino)-3-methyl-4-phenyl-1,3-butadiene | - | - | Enamine, morpholine, phenyl |
| 5-(Morpholin-4-yl)pent-2-en-1-amine | - | - | Enamine, morpholine, amine |
| Morpholino(3-(trifluoromethyl)phenyl)methanone | 344587-33-3 | 259.22 | Ketone, morpholine, CF₃ |
- This compound lacks aromatic substituents or additional functional groups, simplifying its reactivity in nucleophilic additions.
- 2-(N-Morpholino)-3-methyl-4-phenyl-1,3-butadiene incorporates a phenyl group, enhancing conjugation and stabilizing intermediates in cyclization reactions .
- 5-(Morpholin-4-yl)pent-2-en-1-amine includes a terminal amine, enabling participation in Schiff base formation or coordination chemistry .
- Morpholino(3-(trifluoromethyl)phenyl)methanone contains a trifluoromethyl group, introducing electron-withdrawing effects that alter reaction kinetics .
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